1,4,5,8-Naphthalenetetramine

Overview

Description

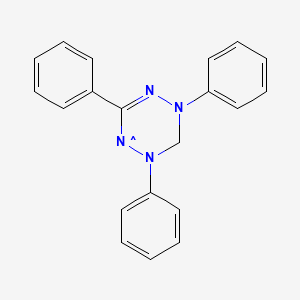

1,4,5,8-Naphthalenetetramine is a chemical compound with the molecular formula C10H12N4 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of 1,4,5,8-Naphthalenetetramine can be achieved from simple protected derivatives of 1,5-naphthalenediamine by sequences of regioselective dinitration, deprotection, and reduction . This method helps to avoid various shortcomings of previously reported syntheses of tetramines .Molecular Structure Analysis

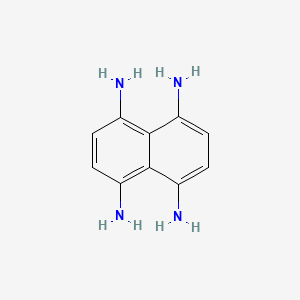

The molecular structure of 1,4,5,8-Naphthalenetetramine consists of a naphthalene core with four amine groups attached at the 1, 4, 5, and 8 positions . The molecular weight of this compound is 188.23 .Chemical Reactions Analysis

1,4,5,8-Naphthalenetetramine and its salts are valuable precursors for synthesizing nitrogen-containing arenes and other targets of interest . They can be converted into bis(thiadiazole) and bis(thiadiazine), which are related to compounds that have been widely incorporated in π-conjugated polymers and to small molecules used in luminescent materials and in thin-film optoelectronic devices .Physical And Chemical Properties Analysis

The predicted boiling point of 1,4,5,8-Naphthalenetetramine is 456.0±40.0 °C and its predicted density is 1.418±0.06 g/cm3 . The pKa value is predicted to be 6.05±0.10 .Scientific Research Applications

Synthesis of Salts and Precursors for Nitrogen-containing Arenes :

- Salts of 1,4,5,8-Naphthalenetetramine have been used as valuable precursors for synthesizing nitrogen-containing arenes and other targets of interest. Structural studies of these salts may clarify the mechanism of nitration and resolve controversies regarding regioselectivity observed in nitrations of derivatives of 1,5-naphthalenediamine (Langis-Barsetti, Maris, & Wuest, 2017).

Electrochemical Performance in Li-ion Batteries :

- Metal-1,4,5,8-naphthalenetetracarboxylates (with metals like Li and Ni) have been investigated as anode materials for lithium-ion batteries. They displayed superior electrochemical performance and good cycling stability (Han, Yi, Sun, & Sun, 2012).

Organic Field Effect Transistors (OFETs) :

- Alkyl- or alkylphenyl-1,4,5,8-naphthalenetetracarboxylic-1,4:5,8-bisimides have been synthesized for use in organic field effect transistors (OFETs). Their electrochemical properties depend on the N-substituent, and they can be used in all-organic, flexible n-channel OFETs through spin coating and printing techniques (Gawryś et al., 2009).

Metal–Organic Materials :

- 1,4,5,8-Naphthalenediimide (NDI) derivatives are versatile in coordination and material chemistry due to their large conjugated planar structure and special electron transfer properties. They have been used in metal–organic materials, with applications in structural models and analytical techniques (Pan, Lin, Li, & Su, 2011).

Luminescent Coordination Polymers for Sensing Applications :

- Luminescent Zn(II) and Cd(II) metal-organic frameworks (MOFs) containing 1,4,5,8-naphthalene tetracarboxylic acid have shown potential in sensing applications for detecting substances like nitrobenzene, Fe3+, and Cr2O7 2− ions (Wang et al., 2022).

Safety and Hazards

In terms of safety and hazards, it is advised to avoid breathing mist, gas, or vapours of 1,4,5,8-Naphthalenetetramine. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

properties

IUPAC Name |

naphthalene-1,4,5,8-tetramine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYJFKXQKHSSEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=CC=C(C2=C1N)N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461898 | |

| Record name | 1,4,5,8-Naphthalenetetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4,5,8-Naphthalenetetramine | |

CAS RN |

2187-88-4 | |

| Record name | 1,4,5,8-Naphthalenetetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Iodoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3049672.png)

![6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B3049677.png)

![Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)-2-methylpropanoate](/img/structure/B3049688.png)